A Comprehensive Technical Guide to 5-Bromo-2-chloro-4-fluoroanisole for Advanced Research
A Comprehensive Technical Guide to 5-Bromo-2-chloro-4-fluoroanisole for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Bromo-2-chloro-4-fluoroanisole, a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors.
Core Data and Physicochemical Properties
5-Bromo-2-chloro-4-fluoroanisole, with the CAS number 146447-18-9 , is a halogenated anisole derivative valued for its unique substitution pattern that allows for selective chemical modifications.[1][2] Its properties make it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of 5-Bromo-2-chloro-4-fluoroanisole
| Property | Value | Reference |
| CAS Number | 146447-18-9 | [1][2] |
| Molecular Formula | C₇H₅BrClFO | [1] |
| Molecular Weight | 239.47 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 72 - 76 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
| Synonyms | 1-Bromo-4-chloro-2-fluoro-5-methoxybenzene | [1] |
Synthesis and Experimental Protocols
The synthesis of 5-Bromo-2-chloro-4-fluoroanisole is a multi-step process starting from 4-fluoroanisole. The following protocols are detailed for the synthesis of the final compound and its precursors.
Synthesis of 4-Fluoroanisole (Precursor)
This procedure outlines the methylation of 4-fluorophenol to yield 4-fluoroanisole.
Experimental Protocol:
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In a three-necked reaction flask equipped with a magnetic stirrer, reflux condenser, and a gas sparging inlet tube, combine 4-fluorophenol (15.76 g, 125 mmol), water (75 g), PEG 600 (0.3 g), and 40% sodium hydroxide solution (24 g, 240 mmol).
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Heat the mixture to 85°C with stirring.
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Introduce methyl bromide (117 g) over a period of seven hours.
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Monitor the reaction progress by Gas Chromatography (GC). The reaction is complete when the 4-fluorophenol is consumed (typically showing <1% remaining).
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After cooling to room temperature, the upper organic phase is separated to yield 4-fluoroanisole.
Synthesis of 2-Chloro-4-fluoroanisole (Intermediate)
This protocol describes the chlorination of 4-fluoroanisole.
Experimental Protocol:
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In a two-liter reaction flask equipped with a magnetic stirrer, thermometer, reflux condenser with a CaCl₂ moisture trap, and an addition funnel, place 4-fluoroanisole (252 g, 2 mol) and triethylamine (6 g, 0.06 mol).
-
Add sulfuryl chloride (300 g, 2.2 mol) through the addition funnel over 3.5 hours. The temperature will rise from approximately 25°C to 37°C, accompanied by gas evolution.
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Stir the reaction mixture for an additional two hours to ensure completion.
Synthesis of 5-Bromo-2-chloro-4-fluoroanisole
This final step involves the bromination of 2-chloro-4-fluoroanisole.[3]
Experimental Protocol:
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In a 0.5-liter reaction flask equipped with a magnetic stirrer, thermometer, addition funnel, and reflux condenser, place 2-chloro-4-fluoroanisole (112 g, 0.7 mol) and an aqueous solution of zinc bromide (265.4 g, 0.92 mol, 78% aq.).
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Warm the mixture to 50°C.
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Add bromine (112 g, 0.7 mol) dropwise over two hours.
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Maintain the reaction temperature at 54°C for an additional two hours.
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Monitor the product formation using High-Performance Liquid Chromatography (HPLC). A typical analysis will show approximately 78.8% of the desired 5-bromo isomer.[3]
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Cool the mixture to 25°C, at which point a light-colored solid will precipitate.
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The crude product can be further purified by recrystallization.
Applications in Drug Discovery and Development
5-Bromo-2-chloro-4-fluoroanisole is a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[1] The unique arrangement of its halogen substituents allows for selective functionalization through cross-coupling reactions, leading to the construction of complex molecular architectures.
Precursor to Kinase Inhibitors
The quinazoline scaffold is a prominent feature in many approved kinase inhibitors that target signaling pathways implicated in cancer.[4][5] Derivatives of 5-Bromo-2-chloro-4-fluoroanisole can serve as precursors to quinazolinone-based structures that act as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]
The following is an illustrative workflow for the synthesis of a substituted quinazolinone, a core structure in many kinase inhibitors.
Caption: Synthetic workflow for a substituted quinazolinone.
Role in Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. Quinazoline-based inhibitors, which can be synthesized from 5-Bromo-2-chloro-4-fluoroanisole derivatives, are known to competitively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling.[6]
Caption: Inhibition of the EGFR signaling pathway.
Reactivity and Further Transformations
The presence of both bromine and chlorine atoms on the aromatic ring of 5-Bromo-2-chloro-4-fluoroanisole allows for selective cross-coupling reactions, which are fundamental in modern organic synthesis. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This differential reactivity enables the sequential introduction of different substituents.
The following is an illustrative experimental workflow for a selective Buchwald-Hartwig amination at the C-Br position, a common transformation for this class of compounds.
Caption: Workflow for a Buchwald-Hartwig amination.
Conclusion
5-Bromo-2-chloro-4-fluoroanisole is a highly versatile and valuable building block for researchers and scientists in the fields of drug discovery and agrochemical development. Its well-defined physicochemical properties and the potential for selective chemical transformations make it an important intermediate in the synthesis of complex, biologically active molecules, including potent kinase inhibitors. The detailed experimental protocols provided in this guide serve as a practical resource for the synthesis and application of this key compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 146447-18-9 Cas No. | 5-Bromo-2-chloro-4-fluoroanisole | Apollo [store.apolloscientific.co.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]

